molecular formula C9H10O3 B086050 Ethyl salicylate CAS No. 118-61-6

Ethyl salicylate

Cat. No.: B086050
CAS No.: 118-61-6
M. Wt: 166.17 g/mol
InChI Key: GYCKQBWUSACYIF-UHFFFAOYSA-N
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Description

Scientific Research Applications

Ethyl salicylate has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Ethyl salicylate is a salicylate, a type of compound that has a wide range of targets in the body .

Mode of Action

It is known that salicylates, in general, inhibit cyclooxygenase, thereby reducing the formation of prostaglandins . This action can lead to a decrease in inflammation and pain, which is why this compound is indicated in the treatment of sports-related pain .

Biochemical Pathways

This compound, like other salicylates, is synthesized from chorismate, which is derived from the shikimate pathway . The shikimate pathway starts with erythrose-4-phosphate and phosphoenolpyruvate, and a series of condensation/redox reactions occur, resulting in the formation of chorismate . Chorismate is then converted to isochorismate, a common precursor for synthesizing salicylic acid .

Pharmacokinetics

This compound is a clear liquid that is sparingly soluble in water, but soluble in alcohol and ether . Its density is 1.13 g/cm^3 . These properties can affect its absorption, distribution, metabolism, and excretion (ADME) in the body, and thus its bioavailability.

Result of Action

It is known that the inhibition of prostaglandin formation by salicylates can lead to a decrease in inflammation and pain .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility properties can affect its absorption and distribution in the body . More research is needed to fully understand how environmental factors influence the action of this compound.

Safety and Hazards

Ethyl salicylate is harmful if swallowed and causes skin and eye irritation . It is also harmful to aquatic life with long-lasting effects .

Future Directions

Research is ongoing to enhance the skin permeation of salicylate compounds like Ethyl salicylate for their keratolytic and anti-inflammatory actions . This includes both passive and active strategies, as well as emerging technologies .

Biochemical Analysis

Biochemical Properties

It is known to be synthesized from salicylic acid and ethanol

Cellular Effects

It is known to be used in the treatment of sports-related pain This suggests that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism related to pain and inflammation

Molecular Mechanism

It is known to be the ester formed by the condensation of salicylic acid and ethanol This suggests that it may interact with biomolecules through ester bonds

Temporal Effects in Laboratory Settings

It is known to be a stable compound with a boiling point of 232 °C

Dosage Effects in Animal Models

It is known to be used in the treatment of sports-related pain , suggesting that it may have dose-dependent effects on pain and inflammation

Metabolic Pathways

Ethyl salicylate is involved in the metabolic pathway of salicylic acid, which can be synthesized via the phenylpropanoid route or the isochorismate pathway . It can also be metabolized to form salicylic acid-glucoside and salicylic acid glucose-ester through glucosylation, and mthis compound through methylation .

Transport and Distribution

Given its solubility in alcohol and ether , it may interact with various transporters or binding proteins

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl salicylate can be synthesized through the esterification of salicylic acid with ethanol in the presence of an acid catalyst. A common method involves the use of sulfuric acid as a catalyst. The reaction mixture is heated under reflux conditions to drive the reaction to completion . The general reaction is as follows:

Salicylic acid+EthanolH2SO4Ethyl salicylate+Water\text{Salicylic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Salicylic acid+EthanolH2​SO4​​Ethyl salicylate+Water

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of p-methylbenzenesulfonic acid as a catalyst. The reaction is carried out under microwave irradiation to enhance the reaction rate and yield. After the reaction, the product is purified through distillation and extraction processes . The yield of this compound in this method can be as high as 89% .

Chemical Reactions Analysis

Types of Reactions

Ethyl salicylate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to salicylic acid and ethanol.

    Oxidation: this compound can be oxidized to form salicylic acid.

    Substitution: The ester group in this compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Substitution: Nucleophiles such as ammonia or amines.

Major Products Formed

    Hydrolysis: Salicylic acid and ethanol.

    Oxidation: Salicylic acid.

    Substitution: Various substituted salicylate derivatives.

Comparison with Similar Compounds

Ethyl salicylate is similar to other salicylate esters, such as:

Uniqueness

This compound is unique due to its specific ester group, which imparts distinct solubility and aromatic properties compared to other salicylate esters .

Properties

IUPAC Name

ethyl 2-hydroxybenzoate
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InChI

InChI=1S/C9H10O3/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6,10H,2H2,1H3
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InChI Key

GYCKQBWUSACYIF-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C1=CC=CC=C1O
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Molecular Formula

C9H10O3
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DSSTOX Substance ID

DTXSID1021958
Record name Ethyl salicylate
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Molecular Weight

166.17 g/mol
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Physical Description

Liquid, Clear colorless to very light yellow liquid with a pleasant odor like wintergreen; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a spicy, anisic, wintergreen-like odour
Record name Benzoic acid, 2-hydroxy-, ethyl ester
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Boiling Point

233.00 to 235.00 °C. @ 760.00 mm Hg
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Solubility

slightly soluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Ethyl salicylate
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Density

1.125-1.131
Record name Ethyl salicylate
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CAS No.

118-61-6, 1321-50-2
Record name Ethyl salicylate
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Record name Ethyl salicylate
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Melting Point

1.3 °C
Record name Ethyl salicylate
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Synthesis routes and methods I

Procedure details

To a solution of 2-hydroxybenzoic acid (63) (5.0 g, 36.2 mmol) in anhydrous EtOH (150 ml) was added 98% H2SO4 (4 ml). The mixture was refluxed for 4 h and concentrated. The residue was extracted with CH2Cl2 dried over MgSO4 and evaporated. The crude was purified by distillation to give 68 as colorless liquid. (5.85 g, 35.21 mmol). Yield: 97.25%; MS (EI, 70 eV): m/z 166.2 (M+); 1H-NMR (CDCl3, 200 MHz): δ 1.39 (t, J=7.2 Hz, 3H), 4.37 (q, J=7.2, 7.0 Hz, 2H), 6.81 (t, J=6.6 Hz, 1H), 6.89 (d, J=8.0 Hz, 1H), 7.42 (t, J=7.2 Hz, 1H), 7.82 (dd, J1=8.0, 1.8 Hz, 1H), 10.83 (s, 1H); 13C-NMR (CDCl3, 50 MHz) δ: 170.20, 161.64, 135.56, 129.89, 119.06, 117.53, 61.40, 14.18; Anal. Calcd for C9H10O3: C, 65.05; H, 6.07.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Name
Yield
97.25%

Synthesis routes and methods II

Procedure details

H2SO4 (1.5 mL, 28.14 mmol) was added to a solution of salicylic acid (1.50 g, 10.860 mmol) in EtOH (50 mL). The reaction mixture was refluxed for 2 days, allowed to reach r.t., and it was diluted with CH2Cl2 (200 mL). The organic layer was washed with Na2CO3 (1 M aqueous solution, 200 mL). It was dried over Na2SO4 (anhydrous), filtered and concentrated to furnish 1.26 g of ethyl 2-hydroxybenzoate (yellow-coloured oil, yield: 70%).
Name
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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